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Compound of Interest

Compound Name: 4-Chloro-N-phenylpicolinamide

Cat. No.: B175317

Application Notes: 4-Chloro-N-phenylpicolinamide
in Organic Synthesis
Abstract

4-Chloro-N-phenylpicolinamide is a versatile heterocyclic building block crucial for the
synthesis of complex organic molecules. Its unique structure, featuring a pyridine ring activated
by a chlorine atom at the 4-position and a phenylamide group at the 2-position, makes it a
valuable intermediate in the development of new agrochemicals and pharmaceuticals.[1] The
chlorine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and
participates in various palladium-catalyzed cross-coupling reactions, allowing for the
introduction of diverse functionalities. This document provides detailed application notes and
experimental protocols for utilizing 4-Chloro-N-phenylpicolinamide in key synthetic
transformations.

Physicochemical Properties and Handling

4-Chloro-N-phenylpicolinamide is typically supplied as a solid. Proper handling and storage
are essential to maintain its integrity.

Table 1: Physicochemical Data for 4-Chloro-N-phenylpicolinamide
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Property Value Reference
CAS Number 133928-61-7 [1]
Molecular Formula C12H9CIN20 [1]
Molecular Weight 232.67 g/mol [1]
Appearance Solid

Room temperature, dry, sealed
Storage .
conditions

[1]

Synthesis of 4-Chloro-N-phenylpicolinamide

While numerous suppliers offer this reagent, a common synthetic route involves the amidation

of a 4-chloropicolinic acid derivative. The following protocol is a representative procedure for

the synthesis of similar picolinamides.

General Synthesis Workflow

The synthesis typically starts from a commercially available picolinic acid, which is activated

and then reacted with aniline.

Synthesis of 4-Chloro-N-phenylpicolinamide

. L f Activation 4-Chloropicolinoyl
4-Chloropicolinic Acid (e.g., SOCL) Chloride

4-Chloro-N-

phenylpicolinamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Chloro-N-

phenylpicolinamide
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This protocol is based on standard amide coupling procedures.

« Activation of Carboxylic Acid: To a solution of 4-chloropicolinic acid (1.0 eq) in an anhydrous
solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride
(1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

e Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours,
or until gas evolution ceases. The progress can be monitored by the disappearance of the
starting material using Thin Layer Chromatography (TLC).

e Solvent Removal: Once the reaction is complete, remove the solvent and excess chlorinating
agent under reduced pressure to yield the crude 4-chloropicolinoyl chloride.

o Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a
solution of aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5
eq) in DCM dropwise.

o Reaction and Work-up: Stir the reaction mixture at room temperature overnight. Upon
completion, wash the reaction mixture sequentially with water, 1M HCI, saturated NaHCOs
solution, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or
silica gel column chromatography to afford the final product, 4-Chloro-N-
phenylpicolinamide.

Applications as a Synthetic Building Block

The primary utility of 4-Chloro-N-phenylpicolinamide stems from the reactivity of the C4-
chloro substituent on the pyridine ring. This position is activated towards both nucleophilic
substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNATr)

The electron-withdrawing nature of the pyridine nitrogen and the picolinamide group activates
the C4-position for attack by nucleophiles.[2][3] This allows for the displacement of the chloride
with a variety of nucleophiles, including amines, alcohols, and thiols.
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Nucleophilic Aromatic Substitution (SNAr) Pathway

Nucleophile (Nu-H)
(e.g., R2NH, ROH, RSH) Chloride
Displacement
4-Chloro-N-
phenylpicolinamide

4-Substituted-N-
phenylpicolinamide

Click to download full resolution via product page
Caption: Logical workflow for SNAr reactions.
This protocol is adapted from the synthesis of related 4-amino-picolinamide derivatives.[4]

e Reaction Setup: In a sealed reaction vessel, combine 4-Chloro-N-phenylpicolinamide (1.0
eq), the desired amine nucleophile (e.g., 4-aminophenol, 1.1 eq), and a suitable base such
as potassium carbonate (K2COs, 2.0 eq) in a polar aprotic solvent like DMF or DMSO.

o Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 160 °C. The
optimal temperature will depend on the nucleophilicity of the amine.

e Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is
consumed (typically 4-24 hours).

o Work-up: Cool the reaction mixture to room temperature and pour it into water. If a
precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic
solvent such as ethyl acetate.

 Purification: Wash the combined organic layers with brine, dry over NazSOa4, and concentrate
in vacuo. Purify the crude product by column chromatography on silica gel or by
recrystallization to yield the desired 4-amino-N-phenylpicolinamide derivative.

Table 2: Representative SNAr Reaction Data (Analogous System)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b175317?utm_src=pdf-body-img
https://www.mdpi.com/1420-3049/26/4/1150
https://www.benchchem.com/product/b175317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Starting ] . ]
. Nucleophile Conditions Product Yield Reference
Material
4-(4-
4-Chloro-N- 4-amino-N- Aminophenyl
160 °C, 1 h,
methylpicolin methylbenza ) amino)-N- Not specified [4]
nea
amide mide methylpicolin
amide

Palladium-Catalyzed Cross-Coupling Reactions

4-Chloro-N-phenylpicolinamide is an excellent substrate for Pd-catalyzed cross-coupling
reactions, which are fundamental for forming C-C and C-N bonds.

The Suzuki reaction couples the aryl chloride with an organoboron species, typically a boronic
acid or ester, to form a C-C bond.[5][6] This is a powerful method for synthesizing biaryl
compounds.

This is a general protocol for Suzuki couplings on chloro-pyridine scaffolds.[7]

e Reaction Setup: To a degassed mixture of 4-Chloro-N-phenylpicolinamide (1.0 eq), an
arylboronic acid (1.2 eq), and a base such as K2COs, KzPOas, or Cs2COs (2.0-3.0 eq) in a
solvent system (e.g., 1,4-dioxane/water or toluene/water), add a palladium catalyst.

e Catalyst System: Common catalyst systems include Pd(PPhs)4 (3-5 mol%) or a combination
of a palladium source like Pd(OAc)z or Pdz(dba)s (1-2 mol%) and a phosphine ligand like
SPhos or XPhos (2-4 mol%).

» Reaction Conditions: Heat the reaction mixture under an inert atmosphere (Nitrogen or
Argon) at 80-110 °C for 6-24 hours.

e Monitoring and Work-up: Monitor by TLC or LC-MS. After completion, cool the reaction,
dilute with water, and extract with an organic solvent.

« Purification: Dry the combined organic extracts, concentrate, and purify by column
chromatography to isolate the 4-aryl-N-phenylpicolinamide product.
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This reaction forms a C-N bond by coupling the aryl chloride with an amine, offering a
complementary approach to SNAr that often proceeds under milder conditions and with a
broader substrate scope.[8][9][10]

This is a general protocol for the Buchwald-Hartwig amination of chloro-pyridines.[11][12]

e Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Chloro-N-
phenylpicolinamide (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-
nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide
(LHMDS) (1.4 eq), a palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), and an anhydrous,
deoxygenated solvent like toluene or dioxane.

¢ Reaction Conditions: Heat the sealed reaction vessel to 80-120 °C.

e Monitoring and Work-up: Monitor the reaction until completion (2-18 hours). Cool the mixture,
filter through a pad of celite to remove palladium residues, and rinse with an organic solvent.

 Purification: Concentrate the filtrate and purify the crude residue via silica gel
chromatography to obtain the desired 4-amino-N-phenylpicolinamide derivative.

Table 3: Common Conditions for Cross-Coupling Reactions

. Catalyst Ligand
Reaction Base (eq) Solvent Temp (°C)
(mol%) (mol%)
Suzuki Pd(OAc)2 )
) SPhos (4%) K3POa4 (2.0) Dioxane/Hz0 100
Coupling (2%)
Buchwald- Pdz(dba)s
] XPhos (3%) NaOtBu (1.4)  Toluene 110
Hartwig (1.5%)
Conclusion

4-Chloro-N-phenylpicolinamide is a highly valuable and reactive intermediate. Its utility in
organic synthesis is centered on the selective functionalization of the C4-position of the
pyridine ring. The protocols provided herein for nucleophilic aromatic substitution and
palladium-catalyzed cross-coupling reactions serve as a robust starting point for researchers in
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medicinal chemistry and materials science to generate diverse libraries of novel picolinamide
derivatives. The straightforward application of these methods underscores the importance of
this building block in modern drug discovery and agrochemical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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